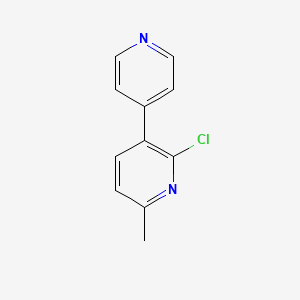
2-Chloro-6-methyl-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-3,4’-bipyridine is a bipyridine derivative, a class of compounds characterized by two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3,4’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative instead of a boronic acid.
Negishi Coupling: This method involves the reaction of a halogenated pyridine with an organozinc compound.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of 2-Chloro-6-methyl-3,4’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of method depends on factors such as availability of starting materials, cost of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated bipyridines, while substitution reactions may yield various functionalized bipyridines .
Scientific Research Applications
2-Chloro-6-methyl-3,4’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials, such as polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-3,4’-bipyridine depends on its specific application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic and biological processes. The molecular targets and pathways involved vary depending on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
2-Chloro-6-methyl-3,4’-bipyridine can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens, which have good electrochemical properties.
6,6’-Dimethyl-2,2’-bipyridine: Commonly used as a ligand to form complexes with ions such as palladium, platinum, copper, cobalt, and zinc.
The uniqueness of 2-Chloro-6-methyl-3,4’-bipyridine lies in its specific substitution pattern, which can influence its reactivity and the properties of the complexes it forms .
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-chloro-6-methyl-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-3-10(11(12)14-8)9-4-6-13-7-5-9/h2-7H,1H3 |
InChI Key |
OPYROMNJKKPXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CC=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


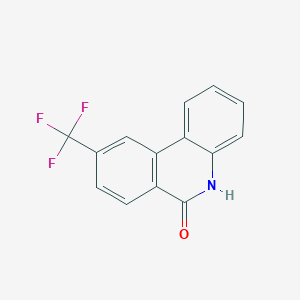
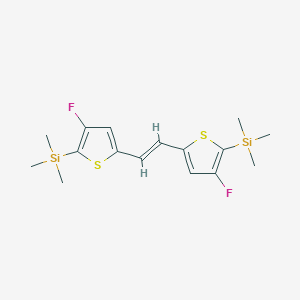
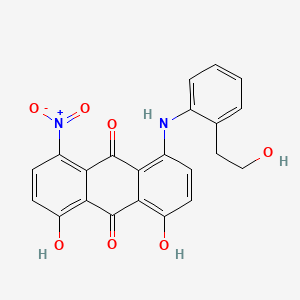
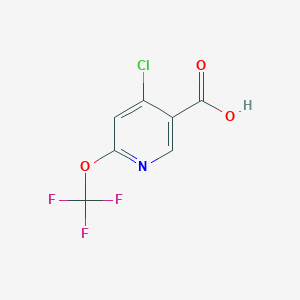

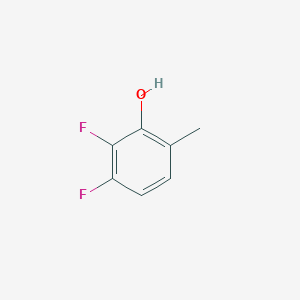
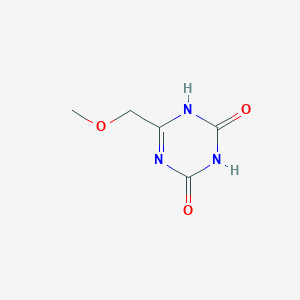
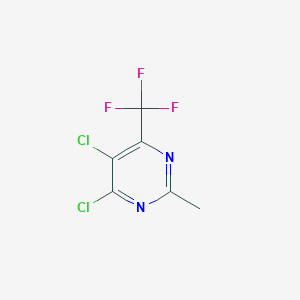


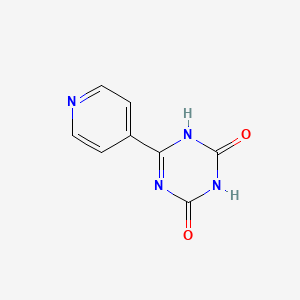
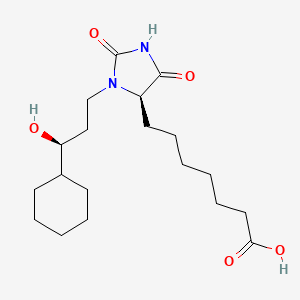
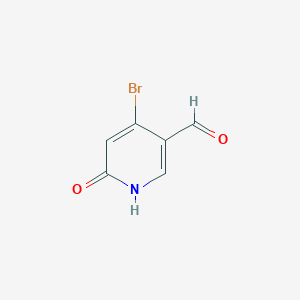
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
